molecular formula C8H8ClFO2S B13203421 (5-Fluoro-2-methylphenyl)methanesulfonyl chloride

(5-Fluoro-2-methylphenyl)methanesulfonyl chloride

Katalognummer: B13203421
Molekulargewicht: 222.66 g/mol
InChI-Schlüssel: SWENMXHQRHDZCS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(5-Fluoro-2-methylphenyl)methanesulfonyl chloride is an organosulfur compound with the molecular formula C8H8ClFO2S and a molecular weight of 222.66 g/mol . This compound is characterized by the presence of a fluorine atom, a methyl group, and a methanesulfonyl chloride group attached to a benzene ring. It is commonly used in organic synthesis and various chemical reactions due to its reactivity and functional group compatibility.

Vorbereitungsmethoden

The synthesis of (5-Fluoro-2-methylphenyl)methanesulfonyl chloride typically involves the reaction of 5-fluoro-2-methylbenzenesulfonyl chloride with thionyl chloride or sulfuryl chloride . The reaction conditions usually require an inert atmosphere and controlled temperature to ensure the desired product’s formation. Industrial production methods may involve large-scale reactions with optimized conditions to maximize yield and purity.

Analyse Chemischer Reaktionen

(5-Fluoro-2-methylphenyl)methanesulfonyl chloride undergoes various chemical reactions, including:

Common reagents used in these reactions include thionyl chloride, sulfuryl chloride, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

(5-Fluoro-2-methylphenyl)methanesulfonyl chloride has several applications in scientific research:

Wirkmechanismus

The mechanism of action of (5-Fluoro-2-methylphenyl)methanesulfonyl chloride involves its reactivity as an electrophile. The methanesulfonyl chloride group can react with nucleophiles, leading to the formation of sulfonamide, sulfonate, or sulfonothioate derivatives . The fluorine atom and methyl group on the benzene ring can influence the compound’s reactivity and selectivity in these reactions.

Vergleich Mit ähnlichen Verbindungen

(5-Fluoro-2-methylphenyl)methanesulfonyl chloride can be compared with other similar compounds, such as:

These comparisons highlight the unique properties and reactivity of this compound, making it a valuable compound in various chemical and industrial applications.

Eigenschaften

Molekularformel

C8H8ClFO2S

Molekulargewicht

222.66 g/mol

IUPAC-Name

(5-fluoro-2-methylphenyl)methanesulfonyl chloride

InChI

InChI=1S/C8H8ClFO2S/c1-6-2-3-8(10)4-7(6)5-13(9,11)12/h2-4H,5H2,1H3

InChI-Schlüssel

SWENMXHQRHDZCS-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=C(C=C1)F)CS(=O)(=O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.